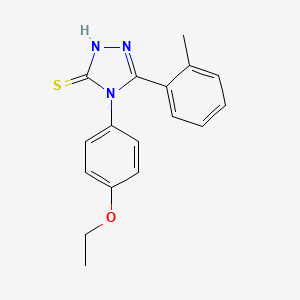

4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C17H17N3OS |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-(4-ethoxyphenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N3OS/c1-3-21-14-10-8-13(9-11-14)20-16(18-19-17(20)22)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,22) |

InChI Key |

SBSZGHWCVJRPDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Acylation

- Thiosemicarbazide or substituted hydrazines are reacted with 4-ethoxybenzoyl chloride and 2-methylbenzoyl chloride to form acylated intermediates.

- The acylation reaction is typically performed in an inert solvent such as ethanol or acetonitrile under cooling to control the exothermic reaction.

- The molar ratio of thiosemicarbazide to benzoyl chlorides is maintained close to 1:1 to ensure complete conversion.

Cyclization to 1,2,4-Triazole Core

- The acylated intermediates undergo cyclization under reflux conditions in the presence of a base such as potassium hydroxide or sodium ethoxide.

- Cyclization time ranges from 4 to 6 hours at temperatures around 80–100 °C.

- This step results in the formation of the 1,2,4-triazole-3-thione ring system.

Thiol Group Formation

- The thiol group at the 3-position is introduced either by:

- Direct cyclization of thiosemicarbazide derivatives, which inherently contain the thiol functionality, or

- Post-cyclization treatment with hydrogen sulfide or thiolating agents to convert thione to thiol form.

- The thiol form is usually favored in the final product, confirmed by spectral methods.

Purification

- The crude product is purified by recrystallization from ethanol/water mixtures or by chromatographic techniques such as silica gel column chromatography.

- Purity is typically confirmed by thin-layer chromatography (TLC) and melting point analysis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Acylation | Thiosemicarbazide + 4-ethoxybenzoyl chloride + 2-methylbenzoyl chloride | 0–5 (initial), then room temp | 2–3 | Use inert atmosphere to avoid moisture |

| Cyclization | Base (KOH or NaOEt) in ethanol or methanol | 80–100 | 4–6 | Reflux with stirring |

| Thiol Introduction | Hydrogen sulfide or thiolating agent (if needed) | Room temp | 1–2 | Usually inherent in cyclization step |

| Purification | Recrystallization or chromatography | Ambient | - | Ethanol/water solvent system preferred |

Characterization and Verification

- ¹H-NMR Spectroscopy : Confirms aromatic protons of ethoxyphenyl and methylphenyl groups; characteristic singlets for ethoxy protons and methyl substituent.

- IR Spectroscopy : Presence of C=S stretching vibrations around 1200–1250 cm⁻¹ and N–H stretching near 3200 cm⁻¹ confirms triazole-thiol structure.

- Mass Spectrometry (LC-MS) : Molecular ion peak consistent with molecular weight ~311 g/mol.

- Elemental Analysis : Carbon, hydrogen, nitrogen, sulfur percentages consistent with theoretical values for C17H17N3OS.

- Melting Point : Sharp melting point indicative of purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Acylation | Thiosemicarbazide + substituted benzoyl chlorides | Formation of acyl hydrazide intermediates | Intermediate ready for cyclization |

| Cyclization | Base (KOH/NaOEt), reflux in ethanol | Formation of 1,2,4-triazole ring | Triazole-3-thione core formed |

| Thiol Introduction | Intrinsic or via thiolating agents | Introduction of thiol group | Thiol functionality confirmed |

| Purification | Recrystallization, chromatography | Removal of impurities | Pure final compound |

| Characterization | NMR, IR, LC-MS, elemental analysis | Structural confirmation | Verified compound identity |

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrazine derivatives.

Substitution: Nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from appropriate precursors. The compound can be synthesized through the cyclization of thiosemicarbazones or via other synthetic pathways that introduce the triazole ring along with the thiol functional group.

Key Synthetic Steps:

- Formation of Triazole Ring: The precursor compounds undergo cyclization reactions in the presence of appropriate catalysts.

- Thiol Group Introduction: The thiol functionality is introduced either during the cyclization or as a subsequent modification.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents to combat resistant strains of pathogens.

Anticancer Properties

The compound has also been evaluated for its anticancer activity against several cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 20.0 |

The IC50 values suggest moderate cytotoxicity, indicating potential for further development as an anticancer therapeutic agent.

Case Study: Synthesis and Evaluation of Derivatives

A study conducted by Gümrükçüoğlu et al. synthesized various derivatives of triazole-thiols, including those based on this compound. The derivatives were evaluated for their antimicrobial and antifungal activities using agar diffusion methods. Some derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study: Structure-Activity Relationship Analysis

Another investigation focused on understanding the structure-activity relationship (SAR) of triazole-thiol compounds. By systematically varying substituents on the phenyl rings, researchers identified key structural elements that contribute to increased antimicrobial potency. This study emphasized how slight modifications can lead to significant changes in activity profiles .

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazole-3-thiol derivatives vary in substituents at positions 4 and 5, impacting their physicochemical and biological profiles:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy groups enhance solubility and stabilize the triazole ring via resonance, whereas nitro groups reduce electron density, affecting reactivity in nucleophilic substitutions .

- Steric Effects : Bulky substituents like 2-methylphenyl or bromobenzylidene reduce reaction yields due to steric hindrance during cyclization or Schiff base formation .

Physicochemical Properties

Trends :

- Higher molecular weight correlates with increased melting points (e.g., bromo derivatives > methoxy derivatives) .

- Ethoxy groups improve solubility in polar aprotic solvents compared to nitro-substituted analogs .

Insights :

Biological Activity

The compound 4-(4-ethoxyphenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, including the reaction of appropriate hydrazones with thioketones or thioureas. The compound can be characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives of 1,2,4-triazole-3-thiols, compounds similar to this compound showed activity against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 - 62.5 μg/mL |

| Staphylococcus aureus | 31.25 - 62.5 μg/mL |

| Pseudomonas aeruginosa | 62.5 - 125 μg/mL |

| Candida albicans | 62.5 - 125 μg/mL |

These results suggest that structural modifications on the sulfur atom of triazoles can influence their antimicrobial efficacy without significantly altering their activity profile .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into the cytotoxic effects of various triazole compounds revealed that derivatives similar to this compound exhibited notable activity against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human melanoma IGR39 | 15 |

| Triple-negative breast cancer MDA-MB-231 | 12 |

| Pancreatic carcinoma Panc-1 | 20 |

The selectivity towards cancer cells was also assessed, with some compounds showing preferential cytotoxicity against malignant cells compared to normal cells .

Structure-Bioactivity Relationship

The biological activity of triazoles is often linked to their structural features. The presence of substituents on the phenyl rings and the thiol group plays a crucial role in modulating their pharmacological properties. For instance:

- Electron-donating groups (like ethoxy) can enhance the electron density on the aromatic system, potentially increasing interaction with biological targets.

- Hydrophobic interactions from methyl groups may improve membrane permeability and bioavailability.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug development:

- Antimicrobial Screening : A series of triazole derivatives were synthesized and screened for antimicrobial activity against clinical isolates. The results demonstrated that specific modifications led to enhanced potency against resistant strains.

- Cancer Treatment Trials : Clinical trials involving triazole-based compounds showed promising results in reducing tumor size in patients with advanced melanoma and breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.